

The Core Structure and Its Significance

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Compound Focus: Lumiflavin

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The core chemical structure of interest is the **isoalloxazine ring system**. The compound "7,8,10-trimethylisoalloxazine" is a derivative of this system. The table below clarifies the relationship between this compound and other key molecules in the flavin family [1] [2] [3]:

Compound Name	Core Structure	Key Substituents	Relationship and Notes
Isoalloxazine	Isoalloxazine ring	Baseline structure	Parent ring system for all flavins [1].
Riboflavin (Vitamin B2)	Isoalloxazine	-CH3 at 7,8; -ribityl at 10 [1]	Biological precursor; photodegradation yields lumichrome [2].
Lumichrome	Alloxazine	-CH3 at 7,8 [4] [5]	Major riboflavin photoproduct; isomer of isoalloxazine [4].
7,8,10-Trimethylisoalloxazine	Isoalloxazine	-CH3 at 7,8,10	Target compound; specific properties not detailed in search results.

The search results indicate that research on trimethyl-substituted compounds has focused more on **alloxazines** (like 1,3,6-trimethyl-alloxazine, 1,3,7-trimethyl-alloxazine, etc.) than on isoalloxazines [4]. These molecules are of significant interest for their electronic, spectral, and photophysical properties, which

make them suitable for comparative studies of processes like excited-state double proton transfer (ESDPT) [4].

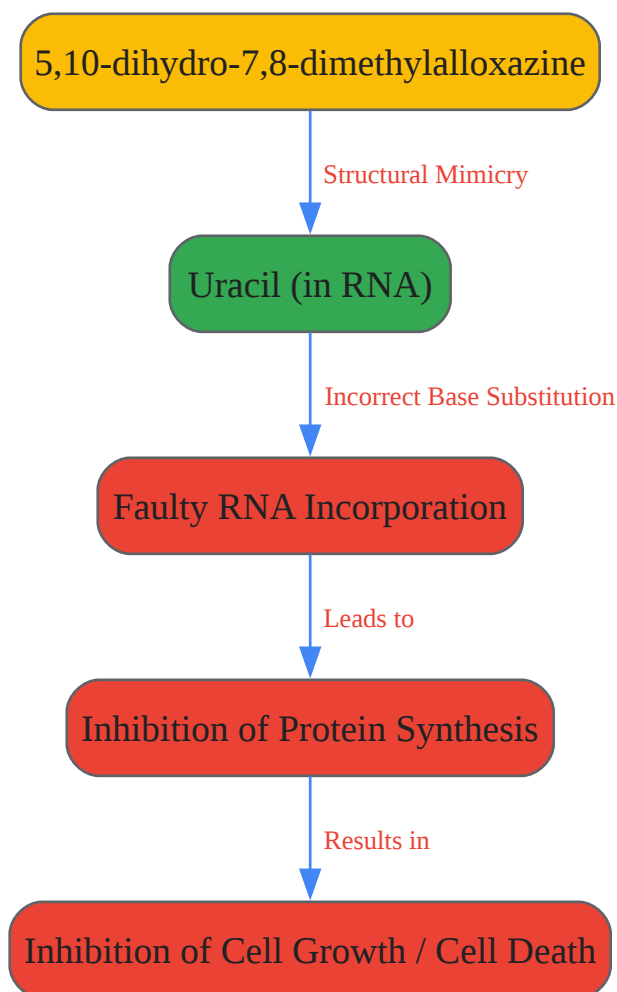
Experimental Data on Related Bioactive Compounds

Although direct data on 7,8,10-trimethylisoalloxazine is limited, the search results provide compelling evidence for the anticancer potential of its structural analogs. The following table summarizes key experimental findings for two related compounds:

Compound/Cell Line	Cytotoxicity (IC ₅₀)	Experimental Protocol & Key Findings
Lumichrome (7,8-dimethylalloxazine) [5]		
→ HepG2 (Liver Cancer)	7.7 µg/mL	Method: SRB assay. Finding: Most sensitive cell line [5].
→ MCF-7 (Breast Cancer)	15.3 µg/mL	Method: SRB assay [5].
→ Colo-205 (Colorectal Cancer)	17.6 µg/mL	Method: SRB assay [5].
5,10-dihydro-7,8-dimethylalloxazine [5]		
→ HepG2 (Liver Cancer)	17.2 µg/mL	Method: SRB assay. Finding: Synthesized from lumichrome; less potent than precursor [5].
→ MCF-7 (Breast Cancer)	23.9 µg/mL	Method: SRB assay [5].
→ Colo-205 (Colorectal Cancer)	19.7 µg/mL	Method: SRB assay [5].

Compound/Cell Line	Cytotoxicity (IC ₅₀)	Experimental Protocol & Key Findings
Isoalloxazine Derivatives (General) [6]	IC ₅₀ values in the low micromolar range (e.g., 4.72 μM for compound 7m).	Target: Acetylcholinesterase & Butyrylcholinesterase. Method: Enzymatic inhibition assays, Thioflavin-T assay, Congo red assay. Finding: Identified as a new class of potential anti-Alzheimer agents [6].

The proposed mechanism of action for these compounds involves the induction of apoptosis and interference with transcription. The following diagram outlines the hypothesized pathway for 5,10-dihydro-7,8-dimethylalloxazine, based on its structural similarity to uracil [5]:



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Key Experimental Protocols

For researchers looking to conduct related studies, here is a summary of the key methodologies cited in the literature:

- **Cytotoxicity Assay (SRB Assay):** This is a well-regarded method for in vitro cytotoxicity testing. The protocol involves [5]:
 - **Cell Plating:** Seed cells (e.g., 5×10^3 cells/well) in 96-well plates and incubate for 24 hours.
 - **Compound Treatment:** Expose cells to the test compound at various concentrations (e.g., 0.01 to 100 $\mu\text{g/mL}$) for 72 hours.
 - **Cell Fixation:** Replace media with 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
 - **Staining:** Wash plates, add 0.4% (w/v) Sulforhodamine B (SRB) solution, and incubate at room temperature for 10 minutes.
 - **Measurement:** Wash off unbound dye, dissolve protein-bound stain in Tris buffer, and measure absorbance at 540 nm.
- **Synthesis of 5,10-dihydro-7,8-dimethylalloxazine:** This derivative can be synthesized from lumichrome via a reduction reaction using sodium borohydride (NaBH_4) in tetrahydrofuran (THF) as the solvent [5].

Avenues for Further Research

Based on the gathered information, here are promising directions for your work on 7,8,10-trimethylisoalloxazine:

- **Focus on the Isoalloxazine Core:** Prioritize the **isoalloxazine** structure over alloxazine, as your target is an isoalloxazine derivative. The biological relevance of the isoalloxazine ring in vital coenzymes (FMN, FAD) suggests a high potential for bioactive interactions [1].
- **Investigate Anticancer Mechanisms:** Explore the specific pathways mentioned for lumichrome, such as **p53 activation** and **AKT/ β -catenin suppression** [5]. Comparative studies between your compound and lumichrome could be highly informative.
- **Explore Neurological Targets:** Given the reported activity of other isoalloxazine derivatives against cholinesterases, consider screening your compound for potential in **Alzheimer's disease** research [6].

- **Characterize Physicochemical Properties:** Follow the lead of studies on trimethyl-alloxazines and conduct detailed analyses of the compound's **electronic structure and spectral properties**, as these are critical for understanding its mechanism of action and for probe development [4].

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References

1. Development of Novel Experimental Models to Study ... [pmc.ncbi.nlm.nih.gov]
2. Lumiflavine - an overview [sciencedirect.com]
3. Genetic Control of Biosynthesis and Transport of Riboflavin ... [pmc.ncbi.nlm.nih.gov]
4. Electronic structure and spectral properties of selected ... [sciencedirect.com]
5. 5,10-Dihydro-7,8-Dimethyl Alloxazine as an Anticancer ... [scholars.direct]
6. Discovery of isoalloxazine derivatives as a new class ... [pubmed.ncbi.nlm.nih.gov]

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